2-(2,4-difluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
Overview
Description
2-(2,4-Difluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is an organic compound characterized by the presence of both difluorophenoxy and trifluoromethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The initial step involves the reaction of 2,4-difluorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,4-difluorophenoxy)acetyl chloride.
Amidation Reaction: The acyl chloride is then reacted with 4-(trifluoromethoxy)aniline in the presence of a base like pyridine to yield the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The phenyl rings can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Products include various substituted phenoxy derivatives.
Oxidation: Products may include quinones or other oxidized aromatic compounds.
Reduction: Products typically include reduced aromatic rings or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-difluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique electronic properties.
Mechanism of Action
The mechanism by which 2-(2,4-difluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance binding affinity to biological targets, while the difluorophenoxy group can influence the compound’s overall pharmacokinetic profile.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid: Similar in structure but with an acetic acid moiety instead of an acetamide.
4-(Trifluoromethoxy)benzamide: Contains the trifluoromethoxy group but lacks the difluorophenoxy group.
Uniqueness
2-(2,4-Difluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the combination of both difluorophenoxy and trifluoromethoxy groups, which confer distinct electronic and steric properties. This combination can result in unique reactivity and interaction profiles compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO3/c16-9-1-6-13(12(17)7-9)23-8-14(22)21-10-2-4-11(5-3-10)24-15(18,19)20/h1-7H,8H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWXTCCAPHOQQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)F)F)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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